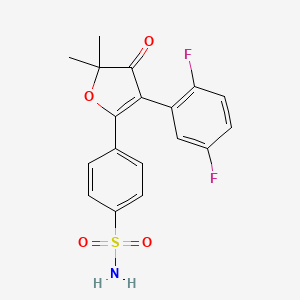
4-(3-(2,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a benzenesulfonamide derivative, which is a class of organic compounds known for their various biological activities . The presence of the difluorophenyl group could potentially influence the compound’s reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzenesulfonamide group attached to a difluorophenyl group. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
Benzenesulfonamides are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution reactions . The presence of the difluorophenyl group may influence the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluorophenyl group could influence the compound’s polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Polymorphism and Solubility Studies
- CG100649, a derivative of the compound , was investigated for the existence of polymorphs, and its different crystal forms were characterized. This study provided insights into the solubility and stability of these forms, which is crucial for pharmaceutical development (Kyeon, Bang, & Sohn, 2017).
Anticancer and Radioprotective Potential
- Derivatives of this compound were explored for their anticancer activity, showing significant cytotoxic effects against various cancer cell lines. Additionally, some derivatives demonstrated radioprotective activity, which could be valuable in cancer treatment (Ghorab, Ragab, Noaman, Heiba, & El-Hossary, 2008).
Photodynamic Therapy Applications
- New benzenesulfonamide derivative groups were studied for their use in photodynamic therapy, a cancer treatment method. These studies focus on the photophysical and photochemical properties, essential for effective treatment (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition and Neuroprotective Effects
- Novel sulfonamide derivatives showed significant inhibitory effects on enzymes like acetylcholinesterase and carbonic anhydrase. These findings are relevant for developing treatments for conditions like Alzheimer's disease (Yamali, Gul, Kazaz, Levent, & Gulcin, 2020).
Antiproliferative Activity in Cancer Research
- The antiproliferative activity of novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides was evaluated, revealing potential as anticancer agents (Motavallizadeh, Fallah-Tafti, Maleki, Shirazi, & others, 2014).
Design of Multi-Target Anticancer Agents
- Research on pyrazolylbenzenesulfonamides focused on their potential as multi-target agents for cancer treatment. These compounds showed promise in inhibiting crucial enzymes involved in cancer progression (Gul, Mete, Eren, Sakagami, & others, 2016).
Wirkmechanismus
Target of Action
The primary target of this compound is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known that it interacts with its target, carbonic anhydrase 2 . The interaction between the compound and its target may result in changes in the activity of the enzyme, potentially influencing various biological processes.
Biochemische Analyse
Biochemical Properties
4-(3-(2,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase and other sulfonamide-sensitive enzymes. The compound’s sulfonamide group allows it to bind to the active sites of these enzymes, inhibiting their activity. This interaction is crucial for its potential therapeutic effects, particularly in inhibiting the growth of certain bacteria and cancer cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it affects the expression of genes involved in cell survival and metabolism, leading to altered cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as carbonic anhydrase, inhibiting their activity. This inhibition disrupts the enzyme’s normal function, leading to downstream effects on cellular processes. The compound also affects gene expression by modulating transcription factors and signaling pathways, resulting in changes in protein synthesis and cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound can result in sustained inhibition of enzyme activity and altered cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, it may cause toxic or adverse effects, including organ damage and altered metabolic functions. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall efficacy and toxicity. Understanding these metabolic pathways is crucial for optimizing its therapeutic use and minimizing adverse effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution. Its localization within cells can affect its interaction with target enzymes and proteins, influencing its overall efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interaction with enzymes and proteins, modulating its biochemical and cellular effects .
Eigenschaften
IUPAC Name |
4-[3-(2,5-difluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO4S/c1-18(2)17(22)15(13-9-11(19)5-8-14(13)20)16(25-18)10-3-6-12(7-4-10)26(21,23)24/h3-9H,1-2H3,(H2,21,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVDDLUMOMUNMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=C(C=CC(=C3)F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467673 |
Source


|
| Record name | 4-[3-(2,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301693-32-3 |
Source


|
| Record name | 4-[3-(2,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
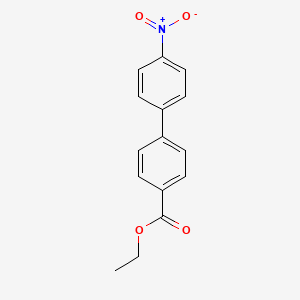

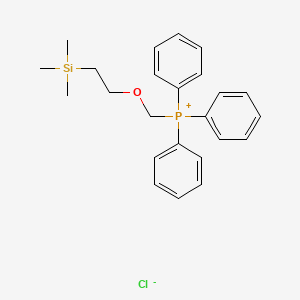
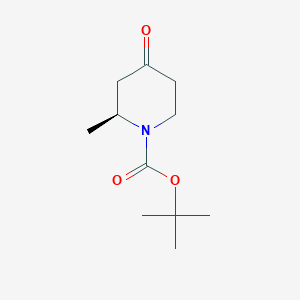
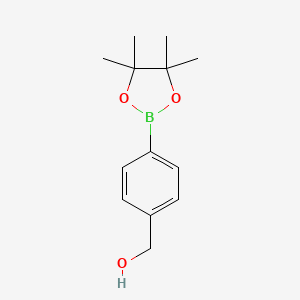

![[(2R,3S,5R)-5-(6-Aminopurin-9-yl)-3-benzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B1354166.png)

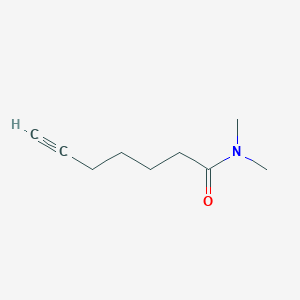
![4-Chlorothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1354171.png)
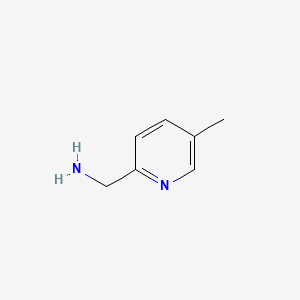

![Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B1354181.png)

